N-(2,6-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
Description
N-(2,6-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a quinoline ring, a piperidine sulfonyl group, and a dimethylphenyl group
Properties
Molecular Formula |
C25H29N3O3S2 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H29N3O3S2/c1-17-8-7-9-18(2)25(17)27-23(29)16-32-24-14-19(3)21-15-20(10-11-22(21)26-24)33(30,31)28-12-5-4-6-13-28/h7-11,14-15H,4-6,12-13,16H2,1-3H3,(H,27,29) |
InChI Key |
QWCNLRKDXVEKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)C(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the quinoline ring using piperidine sulfonyl chloride under basic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or desulfonylated products.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the quinoline ring or electrophilic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and desulfonylated products.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the sulfonyl group might form hydrogen bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: can be compared with other acetamides, quinoline derivatives, and sulfonyl compounds.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Sulfonyl Compounds: Sulfonylureas, which are used as antidiabetic agents.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which may confer specific biological activities or chemical properties not found in other compounds.
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